molecular formula C11H10N2O3S B2505874 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 1522894-99-0

2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B2505874
CAS No.: 1522894-99-0
M. Wt: 250.27
InChI Key: FSUUAALCTYSSEV-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid is a chemical research reagent featuring a thiazole core scaffold. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel small-molecule therapeutics. Thiazole derivatives are recognized for their broad pharmacological potential and are prevalent in more than 18 FDA-approved drugs. The incorporation of both a carboxylic acid and a methoxyphenylamino moiety makes this compound a valuable building block for further chemical synthesis and structure-activity relationship (SAR) studies. The primary research applications for this compound are anticipated to align with the established biological activities of similar thiazole-carboxylic acid derivatives. These areas include anticancer research , where analogous compounds have demonstrated potent cytotoxicity and the ability to induce apoptosis in cancer cell lines, such as A549 lung cancer cells . Furthermore, thiazole derivatives are actively investigated as potential anti-inflammatory agents , targeting pathways involving enzymes like COX and LOX, as well as signaling pathways such as MAPK and JAK-STAT . The compound's structure suggests it may possess favorable drug-like properties, likely complying with Lipinski's rule of five, which predicts good oral bioavailability . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules, such as hydrazonothiazole-based hybrids, or for generating amide and ester derivatives to explore novel biological space. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(3-methoxyanilino)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-8-4-2-3-7(5-8)13-11-12-6-9(17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUUAALCTYSSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of 3-methoxyaniline with thioamide and α-haloketone under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

Antitumor Activity

Research indicates that thiazole derivatives, including 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid, exhibit significant antitumor properties. A study focused on thiazole derivatives reported that compounds with similar structures demonstrated potent antiproliferative effects against various cancer cell lines. For instance, derivatives were synthesized and evaluated for their efficacy against leukemia and solid tumors, showing promising results comparable to established chemotherapeutics like dasatinib .

Antimicrobial Properties

Thiazoles are known for their antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains. In particular, studies have shown that modifications in the thiazole structure can enhance antibacterial potency. The presence of the methoxy group is believed to influence the lipophilicity and membrane permeability of the compound, thereby affecting its antimicrobial efficacy .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of thiazole derivatives make them suitable candidates for applications in organic electronics. Recent investigations have explored the use of 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid in the fabrication of emissive layers in OLED devices. Its ability to facilitate charge transport and enhance light emission has been demonstrated, indicating potential for use in next-generation display technologies .

Synthesis and Derivative Studies

The synthesis of 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves multi-step processes starting from readily available precursors. Various synthetic routes have been developed to optimize yield and purity. Additionally, structure-activity relationship (SAR) studies are ongoing to explore how modifications at different positions on the thiazole ring can enhance biological activity or alter physical properties for specific applications .

Case Studies

  • Antitumor Efficacy : A systematic study synthesized a series of thiazole derivatives and evaluated their potency against human leukemia cells. One derivative showed an IC50 value comparable to dasatinib, underscoring the potential of thiazoles in oncology .
  • Antimicrobial Activity : Another study focused on evaluating the antimicrobial properties of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly improved antibacterial activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid with structurally related analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Biological Activity
2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid 3-Methoxyphenylamino at C2; carboxylic acid at C5 C₁₁H₁₀N₂O₃S 249.28 879636-95-0 Not explicitly reported; structural analog of antidiabetic thiazoles
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-Chlorobenzylamino at C2; methyl at C4; carboxylic acid at C5 C₁₂H₁₂ClN₃O₂S 297.76 Not provided Antidiabetic: Reduces blood glucose in STZ-induced diabetic rats via oxidative enzyme modulation
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 3-Trifluoromethylphenylamino at C2; methyl at C4; carboxylic acid at C5 C₁₂H₉F₃N₂O₂S 302.28 928003-03-6 Potential enhanced lipophilicity due to CF₃ group; activity under investigation
2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid N-Methyl-N-phenylamino at C2; carboxylic acid at C5 C₁₁H₁₀N₂O₂S 234.28 1339523-57-7 Structural simplicity; no methyl on thiazole core; unknown biological activity

Key Observations:

Substituent Effects on Bioactivity: The 4-chlorobenzylamino group in BAC is critical for antidiabetic activity, likely due to its electron-withdrawing nature enhancing receptor binding . In contrast, the 3-methoxyphenyl group in the target compound is electron-donating, which may alter binding affinity or metabolic stability.

Role of Methyl Substitution :

  • Methyl groups at C4 (e.g., in BAC ) correlate with enhanced antidiabetic efficacy, possibly by stabilizing the thiazole ring conformation . The target compound lacks this methyl group, which may reduce activity compared to BAC .

Carboxylic Acid Group: The carboxylic acid at C5 is conserved across all analogs, suggesting its role as a hydrogen bond donor/acceptor in target interactions.

Synthetic Accessibility: Thiazole derivatives are typically synthesized via cyclization of thioureas or condensation of α-haloketones with thioamides. The methoxy-substituted derivative can be synthesized similarly, with variations in the amino group’s substituents .

Biological Activity

2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid (CAS No: 886370-57-6) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of its biological activity, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid is C11H10N2O3S. The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that thiazole derivatives, including 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid, exhibit significant anticancer activities. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance:

  • Cytotoxicity : The compound exhibited IC50 values in the low micromolar range against K562 leukemia cells. In comparative studies, derivatives with modifications at the phenyl ring showed enhanced potency, suggesting that structural variations can significantly affect biological activity .

The mechanism by which 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid exerts its anticancer effects may involve the inhibition of critical signaling pathways associated with cell proliferation and survival. Thiazole compounds are known to interact with protein targets involved in apoptosis and cell cycle regulation.

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Thiazoles have shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings and Case Studies

StudyCompoundActivityIC50 Value (µM)Cell Line
2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acidAnticancer20.2 (MDA-MB 231)Breast Cancer
Thiazole derivativesAnticancer<1 (Doxorubicin comparison)Various
MMH-5 (related compound)Cytotoxicity<6.79% viabilityCancer Cell Lines

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing the biological activity of thiazole derivatives. For example:

  • Methoxy Group : The presence of a methoxy group at the para position on the phenyl ring has been linked to increased lipophilicity and improved binding affinity to target proteins.
  • Thiazole Ring : The thiazole moiety itself is crucial for maintaining the biological activity, as it participates in key interactions with biological targets.

Q & A

Q. What are the recommended synthetic routes for 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclocondensation of substituted thioureas with α-haloketones or carboxylic acid precursors. For example, a multi-step approach could include:

  • Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis using bromopyruvate derivatives and thioureas .
  • Step 2: Introduction of the 3-methoxyphenylamino group via nucleophilic substitution or palladium-catalyzed coupling . Optimization strategies:
  • Use Design of Experiments (DOE) to vary temperature (60–100°C), solvent polarity (DMSO vs. acetonitrile), and catalyst loading .
  • Monitor reaction progress via TLC or HPLC-MS to minimize side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological steps include:

  • Purity analysis : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold; compare retention times with standards .
  • Structural confirmation :
  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methoxy group at δ ~3.8 ppm, thiazole ring protons at δ 7.0–8.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+^+ (expected m/z for C11_{11}H9_{9}N2_2O3_3S: 265.0385) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Storage : Store at –20°C under inert atmosphere (N2_2 or Ar) to prevent oxidation of the thiazole ring or hydrolysis of the carboxylic acid group .
  • Stability assays :
  • Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Avoid exposure to strong oxidizers (e.g., H2_2O2_2) or basic pH (>9), which may degrade the thiazole moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with halogen or alkyl groups) .
  • Assay selection :
  • In vitro : Test against kinase targets (e.g., COX-2 inhibition assays) or antimicrobial activity (MIC determination in bacterial/fungal models) .
  • In vivo : Use murine inflammation models (e.g., carrageenan-induced paw edema) with dose-ranging studies (10–100 mg/kg) .
    • Data interpretation : Correlate electronic (Hammett σ) or steric parameters of substituents with activity trends .

Q. What computational strategies can predict the binding affinity of this compound to therapeutic targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 active site) .
  • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
  • Validation : Compare computational results with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological data for thiazole-carboxylic acid derivatives?

  • Case example : If anti-inflammatory activity varies across studies:
  • Verify assay conditions (e.g., cell line specificity, LPS concentration in cytokine assays) .
  • Re-test compounds with orthogonal methods (e.g., ELISA for TNF-α vs. Western blot) .
  • Assess compound purity via LC-MS to rule out batch-to-batch variability .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Salt formation : Synthesize sodium or lysine salts of the carboxylic acid group to enhance aqueous solubility .
  • Prodrug approach : Convert the acid to ethyl ester derivatives, which hydrolyze in vivo .
  • Formulation : Use PEG-based nanoemulsions or cyclodextrin inclusion complexes to increase plasma half-life .

Methodological Tables

Table 1 : Key Physicochemical Properties of 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic Acid

PropertyValue/DescriptionReference
Molecular FormulaC11_{11}H9_{9}N2_2O3_3S
Molecular Weight265.27 g/mol
CAS NumberNot explicitly listed (infer from analogs)
Solubility (25°C)DMSO: >10 mg/mL; Water: <0.1 mg/mL

Table 2 : Recommended Analytical Techniques for Quality Control

TechniqueApplicationParameters
HPLC-UVPurity assessmentC18 column, 0.1% TFA in H2_2O/MeOH gradient
Differential Scanning Calorimetry (DSC)Melting point determinationHeating rate: 10°C/min, N2_2 atmosphere

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